3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Description
3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a 3-nitrophenoxyethyl substituent. Structurally, it consists of a piperidine ring (a six-membered amine heterocycle) linked via an ethyl chain to a 3-nitrophenoxy group.
Properties
IUPAC Name |
3-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-4-1-5-13(9-12)18-8-6-11-3-2-7-14-10-11;/h1,4-5,9,11,14H,2-3,6-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPRMIXHWQBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The primary synthetic route involves the following key steps:
Step 1: Nucleophilic Substitution Reaction
3-Nitrophenol reacts with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The base deprotonates the phenol, generating the phenolate ion, which then attacks the electrophilic carbon of the chloroethyl moiety, displacing the chloride ion and forming the ether linkage.- Reaction Conditions: Typically carried out in polar aprotic solvents or mixtures such as acetonitrile or ethanol/water.
- Catalysts/Additives: Potassium iodide may be added catalytically to enhance reaction rates.
- Temperature: Reflux conditions or moderate heating (e.g., 50–100°C) are common to drive the reaction to completion.
Step 2: Formation of Hydrochloride Salt
The free base product is converted into its hydrochloride salt by treatment with hydrochloric acid, facilitating isolation as a crystalline solid with improved stability and handling properties.Step 3: Purification
The crude product is purified by recrystallization from suitable solvents or by chromatographic methods to achieve high purity. Industrial processes may employ continuous flow reactors and advanced crystallization techniques for scalability and consistency.
Industrial Production Methods
Industrial synthesis emphasizes:
- Scalability: Use of large-scale reactors with controlled temperature and stirring.
- Optimization: Reaction parameters such as solvent choice, base quantity, temperature, and reaction time are optimized to maximize yield and minimize impurities.
- Purification: Techniques such as recrystallization, filtration, and chromatographic purification are used to ensure product purity >98%.
- Automation: Continuous flow reactors are increasingly employed to enhance reproducibility and process safety.
Detailed Reaction Conditions and Data
| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Nitrophenol + 2-chloroethylpiperidine + K2CO3 | Acetonitrile or ethanol/water | Reflux (50–100°C) | 70–85 | Potassium iodide catalyst may be used |
| 2 | Treatment with HCl | Ethanol or ether | Room temperature | Quantitative | Formation of hydrochloride salt |
| 3 | Recrystallization or chromatography | Ethyl acetate, methyl tert-butyl ether | Cooling to 0–5°C | >98 purity | Ensures removal of unreacted materials and byproducts |
Research Findings and Optimization Insights
- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with mobile phases such as toluene:ethyl acetate (7:3) providing effective separation.
- Yield and Purity: Literature reports yields ranging from 70% to 85% for the nucleophilic substitution step, with final product purity exceeding 98% after purification.
- Catalyst Effects: Addition of catalytic potassium iodide has been shown to increase reaction rates by facilitating halide exchange, improving nucleophilic substitution efficiency.
- Solvent Effects: Polar aprotic solvents like acetonitrile favor the SN2 mechanism by stabilizing ions and enhancing nucleophilicity of the phenolate ion.
- Temperature Control: Maintaining reaction temperature between 50°C and reflux conditions ensures optimal reaction kinetics without decomposition.
- Purification Techniques: Recrystallization from mixtures of ethyl acetate and methyl tert-butyl ether under controlled cooling provides high purity crystalline product with good recovery.
Comparative Summary of Preparation Methods
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Setup | Batch reactors, reflux apparatus | Large-scale reactors, continuous flow |
| Base Used | Potassium carbonate | Potassium carbonate or sodium carbonate |
| Catalyst | Potassium iodide (optional) | Potassium iodide for enhanced kinetics |
| Solvent | Acetonitrile, ethanol/water | Optimized solvent systems for cost and safety |
| Purification | Recrystallization, chromatography | Crystallization, filtration, automated chromatography |
| Yield | 70–85% | Comparable or improved via process control |
| Product Form | Free base or hydrochloride salt | Hydrochloride salt preferred for stability |
Notes on Chemical Reactivity and Further Transformations
- The nitro group on the phenoxy ring can be chemically reduced to an amino group under catalytic hydrogenation conditions (e.g., hydrogen gas with palladium catalyst), enabling further functionalization.
- The piperidine ring nitrogen can undergo nucleophilic substitution reactions, allowing derivatization for pharmaceutical lead optimization.
- The hydrochloride salt form enhances solubility and stability, facilitating handling and formulation.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted piperidines: Formed by substitution reactions on the piperidine ring.
Scientific Research Applications
3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.
Structural and Functional Differences
- Electron-Withdrawing vs. The trifluoromethyl group in offers metabolic resistance but reduces polarity.
- Halogen Effects: Chlorine substituents (e.g., ) increase molecular weight and toxicity risks. For example, 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl has documented irritant properties .
- Steric Effects : Bulky groups like tert-butyl in may hinder binding to enzymatic active sites, whereas smaller substituents (e.g., ethyl in ) allow greater conformational flexibility.
Pharmacological Potential
Piperidine derivatives are prominent in neurology (e.g., donepezil, an acetylcholinesterase inhibitor ). The target compound’s nitro group may confer unique binding affinity, but absence of direct activity data necessitates further study. Compounds with trifluoromethyl () or chlorine substituents () are more likely candidates for antimicrobial or anticancer applications due to their stability and halogen-mediated interactions.
Biological Activity
3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 286.76 g/mol. Its structure features a piperidine ring substituted with a 2-(3-nitrophenoxy)ethyl group, which contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The presence of the nitro group suggests potential redox activity, which may influence its interaction with biological targets.
Potential Mechanisms:
- Dopamine Receptor Modulation: Preliminary studies indicate that the compound may interact with dopamine receptors, which are crucial in treating neurological disorders such as depression and schizophrenia.
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects. It has been studied for its potential therapeutic applications in:
- Depression and Anxiety: Its ability to modulate neurotransmitter release suggests it could be effective in treating mood disorders.
- Schizophrenia: The compound's interaction with dopamine receptors may provide a pathway for developing treatments for schizophrenia.
Anticancer Activity
There is emerging evidence that piperidine derivatives, including this compound, may possess anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Research Findings and Case Studies
Q & A
Q. What are the recommended analytical techniques for characterizing 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride?
To ensure structural and chemical integrity, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can assess purity and detect impurities. Fourier-Transform Infrared Spectroscopy (FTIR) is useful for identifying functional groups, particularly the nitrophenoxy and piperidine moieties. Cross-verification using X-ray crystallography or computational modeling (e.g., density functional theory) may resolve ambiguities in spectral assignments .
Q. What safety precautions are necessary when handling this compound?
Researchers must adhere to strict safety protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) to avoid inhalation of aerosols .
- Storage: Keep the compound in a dry, cool environment (2–8°C) away from heat sources and strong oxidizers .
- Ventilation: Conduct experiments in a fume hood to minimize exposure to vapors or dust .
- First Aid: In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. How should researchers design a stability study for this compound under various storage conditions?
A robust stability study should evaluate:
- Temperature: Compare degradation rates at 2–8°C (recommended storage) versus room temperature (25°C) and accelerated conditions (40°C) .
- Humidity: Expose the compound to 60% relative humidity to assess hygroscopicity.
- Light Sensitivity: Test photostability under UV and visible light using ICH Q1B guidelines.
- Time Points: Collect samples at 0, 1, 3, 6, and 12 months for HPLC or LC-MS analysis to quantify degradation products.
- Reactivity: Monitor interactions with common solvents (e.g., DMSO, ethanol) and oxidizers .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural elucidation?
Discrepancies in NMR or mass spectrometry data often arise from impurities, stereoisomerism, or dynamic equilibria. To address this:
- Use 2D NMR techniques (e.g., COSY, NOESY) to confirm proton-proton correlations and spatial arrangements.
- Perform isotopic labeling or deuterium exchange experiments to identify labile protons.
- Validate results with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Apply computational chemistry tools (e.g., Gaussian, ORCA) to predict NMR chemical shifts and compare them with experimental data .
Q. What strategies mitigate decomposition during synthetic reactions involving this compound?
To minimize degradation:
- Reaction Atmosphere: Use inert conditions (argon/nitrogen) to prevent oxidation of the nitrophenoxy group .
- Temperature Control: Avoid exceeding 50°C during synthesis; lower temperatures reduce thermal decomposition.
- Catalyst Optimization: Screen palladium or nickel catalysts for coupling reactions to improve selectivity and yield.
- Purification: Employ flash chromatography or recrystallization to isolate the compound from reactive byproducts .
Q. How can researchers assess the compound’s biological activity, such as receptor binding or enzyme inhibition?
- In Vitro Assays: Use radioligand binding assays (e.g., with ³H-labeled ligands) to evaluate affinity for histamine H3 receptors, as structurally related piperidine derivatives show activity in this class .
- Calcium Channel Studies: Measure N-type voltage-dependent Ca²⁺ channel inhibition using patch-clamp electrophysiology in HEK293 cells .
- Enzyme Inhibition: Screen against target enzymes (e.g., acetylcholinesterase) via spectrophotometric assays, monitoring changes in substrate turnover rates .
Q. What are the key physicochemical properties influencing experimental design?
Critical properties include:
- Solubility: Test solubility in polar (water, methanol) and nonpolar solvents (dichloromethane) to optimize reaction media.
- pKa: Determine the basicity of the piperidine nitrogen (predicted pKa ~8–10) to guide pH-dependent studies.
- Thermal Stability: Perform differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .
Q. How can synthetic yield be optimized considering steric and electronic effects?
- Steric Hindrance: Introduce bulky protecting groups (e.g., tert-butoxycarbonyl) on the piperidine nitrogen to direct regioselectivity during nitrophenoxy coupling .
- Electronic Effects: Use electron-withdrawing substituents on the phenyl ring to enhance electrophilic aromatic substitution reactivity.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity of the phenoxy group in SN2 reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
